molecular formula C7H10N2O2 B149091 Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione CAS No. 69386-75-0

Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione

Cat. No.: B149091
CAS No.: 69386-75-0
M. Wt: 154.17 g/mol
InChI Key: BSAGFTRPGKHANY-UHFFFAOYSA-N
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Description

Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione is a heterocyclic compound that features a fused pyrazolo-pyridazine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with diketones or ketoesters, followed by cyclization to form the fused ring system. The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on the desired yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro or fully reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the ring system.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., solvents, temperature).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: The compound’s derivatives are explored for use in agrochemicals and materials science.

Comparison with Similar Compounds

    Pyrazolo[3,4-b]pyridine: Another fused heterocyclic compound with similar structural features.

    Pyrazolo[3,4-d]pyrimidine: Known for its biological activities and use in medicinal chemistry.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with a similar fused ring system and potential therapeutic applications.

Uniqueness: Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione is unique due to its specific ring fusion and the presence of both nitrogen and oxygen atoms in the ring system. This structural feature contributes to its distinct chemical reactivity and biological activity, making it a valuable scaffold for drug development and other scientific research applications.

Properties

IUPAC Name

5,6,7,8-tetrahydropyrazolo[1,2-a]pyridazine-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c10-6-5-7(11)9-4-2-1-3-8(6)9/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSAGFTRPGKHANY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=O)CC(=O)N2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione
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Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione
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Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione
Reactant of Route 5
Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione
Reactant of Route 6
Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione

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